molecular formula C9H12FNO2 B13039524 2-((1S,2S)-1-Amino-2-hydroxypropyl)-5-fluorophenol

2-((1S,2S)-1-Amino-2-hydroxypropyl)-5-fluorophenol

Cat. No.: B13039524
M. Wt: 185.20 g/mol
InChI Key: MTZMSHWWWQFRBU-SSDLBLMSSA-N
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Description

2-((1S,2S)-1-Amino-2-hydroxypropyl)-5-fluorophenol is a chiral compound with significant potential in various scientific fields. This compound features a fluorophenol group, an amino group, and a hydroxypropyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-5-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorophenol and (1S,2S)-1-amino-2-hydroxypropane.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent like dichloromethane or ethanol.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1S,2S)-1-Amino-2-hydroxypropyl)-5-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include oxidized quinones, reduced alcohols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2-((1S,2S)-1-Amino-2-hydroxypropyl)-5-fluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-5-fluorophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: A similar compound with a nitrophenyl group instead of a fluorophenol group.

    (1S,2S)-Pseudoephedrine: A related compound with a similar chiral center but different functional groups.

Uniqueness

2-((1S,2S)-1-Amino-2-hydroxypropyl)-5-fluorophenol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its fluorophenol group, in particular, contributes to its unique properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-[(1S,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(10)4-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9+/m0/s1

InChI Key

MTZMSHWWWQFRBU-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=C(C=C1)F)O)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)F)O)N)O

Origin of Product

United States

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